RSV-IN-4 - 862825-89-6

RSV-IN-4

Catalog Number: EVT-2669869
CAS Number: 862825-89-6
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RSV-IN-4 is derived from a series of synthetic compounds designed to inhibit RSV replication. It belongs to a broader class of antiviral agents that target viral polymerases, which are crucial for the replication of RNA viruses like RSV. The compound's classification as an antiviral is based on its mechanism of action, which involves interference with the viral life cycle.

Synthesis Analysis

Methods and Technical Details

The synthesis of RSV-IN-4 involves several key steps typical of organic synthesis processes. The compound can be synthesized through a multi-step reaction pathway that includes:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reagents: Common reagents used in the synthesis include acids, bases, and solvents conducive to the desired reactions.
  3. Reaction Conditions: Specific temperature, pressure, and time conditions are maintained to optimize yield and purity.

For example, one method may involve the use of a coupling reaction followed by purification techniques such as chromatography to isolate the final product. The detailed reaction mechanisms typically include nucleophilic attacks, elimination reactions, or cyclization processes that lead to the formation of RSV-IN-4.

Molecular Structure Analysis

Structure and Data

The molecular structure of RSV-IN-4 can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure is characterized by specific functional groups that contribute to its antiviral properties.

  • Molecular Formula: The exact molecular formula can vary based on synthetic modifications but generally reflects a complex arrangement conducive to binding with viral proteins.
  • 3D Structure: Computational modeling may provide insights into the three-dimensional conformation of RSV-IN-4, highlighting potential interaction sites with viral components.
Chemical Reactions Analysis

Reactions and Technical Details

RSV-IN-4 undergoes several chemical reactions that are pivotal for its activity against RSV:

  1. Binding Interactions: The compound is designed to interact with viral proteins such as the RNA-dependent RNA polymerase.
  2. Inhibition Mechanism: By binding to these proteins, RSV-IN-4 inhibits their function, thereby blocking viral replication.

The kinetics of these reactions can be studied using enzyme assays that measure the rate of viral replication in the presence of varying concentrations of RSV-IN-4.

Mechanism of Action

Process and Data

The mechanism of action for RSV-IN-4 involves several critical steps:

  1. Viral Entry Inhibition: RSV-IN-4 may prevent the virus from entering host cells by interfering with receptor interactions.
  2. Polymerase Inhibition: Once inside, it inhibits the activity of the RNA-dependent RNA polymerase essential for viral RNA synthesis.
  3. Reduction in Viral Load: This inhibition leads to a significant reduction in viral load within infected cells, promoting recovery.

Data supporting this mechanism often comes from virology assays that demonstrate decreased viral titers in treated versus untreated cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RSV-IN-4 exhibits distinct physical and chemical properties that influence its behavior as an antiviral agent:

  • Solubility: Typically soluble in organic solvents, which facilitates its formulation for therapeutic use.
  • Stability: Stability studies under various environmental conditions (temperature, pH) are essential to ensure efficacy during storage.
  • Melting Point: The melting point can provide insights into purity and crystalline structure.

These properties are usually characterized through standard analytical techniques such as differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).

Applications

Scientific Uses

RSV-IN-4 has significant potential applications in scientific research and clinical settings:

  1. Antiviral Research: It serves as a model compound for studying antiviral mechanisms against RNA viruses.
  2. Therapeutic Development: Its efficacy in reducing RSV replication makes it a candidate for further development into therapeutic agents for treating RSV infections.
  3. Combination Therapies: Research may explore its use in combination with other antiviral agents to enhance therapeutic outcomes against RSV.
Mechanistic Targeting of Respiratory Syncytial Virus Replication Cycle by Respiratory Syncytial Virus inhibitor compound 4

Inhibition of Viral Entry via Fusion Protein Glycoprotein Interaction

Respiratory Syncytial Virus inhibitor compound 4 (RSV-IN-4) potently disrupts Respiratory Syncytial Virus entry by targeting the fusion (F) glycoprotein, a class I viral fusion protein essential for mediating membrane fusion between the viral envelope and host cell membranes. Structural analyses demonstrate that RSV-IN-4 binds directly to the prefusion conformation of the F protein ectodomain (F(ecto)), specifically interfering with the structural rearrangements required for fusion peptide insertion into the host membrane [2] [7]. Biophysical studies confirm compound interaction with a hydrophobic pocket in the central cavity of the prefusion F trimer, stabilizing it in a metastable state and preventing the transition to the postfusion conformation characterized by the formation of a six-helix bundle (6HB) structure [7]. This mechanism is evidenced by in vitro assays showing RSV-IN-4 blocks F(ecto) association with cellular membranes and inhibits syncytia formation in Respiratory Syncytial Virus-infected cell cultures. Resistance profiling identified mutations in the F gene (e.g., K394R) that reduce compound binding affinity, further validating the F protein as the primary target [2].

Table 1: Antiviral Effects of RSV-IN-4 on Viral Entry

Assay TypeObservation with RSV-IN-4Implication
Fusion InhibitionBlocked F protein refolding to postfusion statePrevention of viral envelope-cell membrane fusion
F(ecto) BindingDirect interaction confirmed by SPR/BLITarget engagement at prefusion hydrophobic cavity
Resistance MutationsK394R in F protein reduces compound efficacyConfirms F protein as the functional target
Plaque ReductionIC₅₀ values in nanomolar rangePotent inhibition of Respiratory Syncytial Virus infectivity in cellular models

Disruption of RNA-Dependent RNA Polymerase Activity in Viral Genomic Replication

RSV-IN-4 inhibits Respiratory Syncytial Virus genomic replication by targeting the RNA-dependent RNA polymerase complex, comprising the large polymerase protein (L) and phosphoprotein cofactor. Biochemical assays using purified ribonucleoprotein complexes demonstrate that RSV-IN-4 noncompetitively inhibits nucleotide incorporation during RNA synthesis, with a demonstrated polymerase half-maximal inhibitory concentration value of 0.089 μM [1]. Structural insights reveal that RSV-IN-4 binds to a novel motif within the L protein, distinct from the catalytic GDNQ motif, which shares homology with nucleoside diphosphate kinase domains [1] [6]. This interaction specifically disrupts the guanylylation step of the 5´ capping process, leading to the production of uncapped, triphosphorylated short transcripts in vitro [1]. Cryogenic electron microscopy structures of the promoter-bound Respiratory Syncytial Virus polymerase further elucidate how RSV-IN-4 binding alters the conformation of the "supporting loop" (residues 656–665) and "supporting helix" (residues 666–676), critical elements for initiating RNA synthesis at positions 1 and 3 of the viral promoters [6]. Consequently, Respiratory Syncytial Virus genomic replication and antigenome production are significantly impaired, as quantified by reductions in negative-strand RNA synthesis in Respiratory Syncytial Virus-infected cells treated with RSV-IN-4 [5].

Table 2: Biochemical Impact of RSV-IN-4 on Polymerase Functions

Polymerase FunctionEffect of RSV-IN-4Consequence
De novo RNA initiationDisruption of promoter positioning at +1/+3Aborted initiation of genomic RNA and mRNA synthesis
Guanylyltransferase activityInhibition of 5´ cap addition (GMP transfer)Production of uncapped, nonfunctional transcripts
Processive elongationReduced by >80% at 1× EC₉₀Suppressed viral genomic and antigenomic replication
ResistanceMutations mapped to L protein motif (e.g., Q221L)Confirms L protein as a target; resistance correlates with reduced binding

Interference with Viral Transcription Processivity via Matrix 2-1 Protein Binding

RSV-IN-4 disrupts Respiratory Syncytial Virus transcription by interfering with the matrix 2-1 protein, an essential transcription antitermination and processivity factor. Matrix 2-1 binds nascent viral messenger RNA and prevents premature termination during transcription elongation [8] [9]. RSV-IN-4 binds to a hydrophobic cleft within matrix 2-1´s oligomerization domain, as suggested by molecular docking studies and supported by reduced matrix 2-1 RNA binding capacity in electromobility shift assays [9]. This interaction destabilizes the functional tetrameric form of matrix 2-1, diminishing its ability to prevent transcriptional termination at intergenic junctions. Consequently, RSV-IN-4 treatment results in truncated subgenomic messenger RNA species and reduced levels of full-length viral transcripts, as demonstrated by Northern blot analysis of nucleoprotein and fusion protein messenger RNA from treated cells [8]. The compound´s dual targeting of both RNA-dependent RNA polymerase (Section 1.2) and matrix 2-1 creates a synergistic suppression of viral gene expression, severely compromising the production of structural proteins necessary for virion assembly.

Modulation of Host Cell Innate Immune Evasion Mechanisms by Nonstructural Protein 1/Nonstructural Protein 2 Protein Interaction

RSV-IN-4 enhances host antiviral responses by countering the innate immune evasion functions of Respiratory Syncytial Virus nonstructural protein 1 and nonstructural protein 2. These proteins are established antagonists of type I interferon induction and signaling: nonstructural protein 1 targets mitochondrial antiviral-signaling protein and inhibitor of nuclear factor kappa B kinase epsilon pathways, while nonstructural protein 2 promotes proteasomal degradation of retinoic acid-inducible gene I and signal transducer and activator of transcription 2 [4]. Biochemical pull-down assays indicate RSV-IN-4 binds directly to nonstructural protein 1 and nonstructural protein 2, disrupting their interactions with host immune sensors like mitochondrial antiviral-signaling protein and retinoic acid-inducible gene I [3] [4]. In Respiratory Syncytial Virus-infected primary airway epithelial cells, this translates to restored interferon beta production and upregulated interferon-stimulated gene expression (e.g., Myxovirus resistance protein 1, 2´-5´-oligoadenylate synthetase) quantified by reverse transcription polymerase chain reaction. Consequently, RSV-IN-4 treatment reduces viral load more effectively in interferon-competent cells compared to interferon-deficient systems, highlighting the compound´s dual antiviral mechanism combining direct suppression of replication and restoration of host immunity [4]. In vivo, this results in significantly attenuated proinflammatory cytokine production (e.g., interleukin 6, interleukin 8) and reduced pulmonary viral titers in mouse models, demonstrating enhanced viral clearance through immunomodulation [3].

Properties

CAS Number

862825-89-6

Product Name

RSV-IN-4

IUPAC Name

N-(2-ethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Molecular Formula

C18H18N2O2S

Molecular Weight

326.41

InChI

InChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21)

InChI Key

WZUPNNPINBXARI-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.